(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen heterocycles. The compound bears the Chemical Abstracts Service registry number 942603-57-8 and possesses the molecular formula C₉H₁₅NO with a molecular weight of 153.22 grams per mole. The IUPAC nomenclature system designates this compound as this compound, which precisely describes the substitution pattern and functional groups present in the molecule.
The standard International Chemical Identifier provides additional systematic identification through the InChI string InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2, which encodes the molecular connectivity and hydrogen distribution. The corresponding InChI Key IKSFAPINKBLLEN-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation C=C1CC2(CCCN2C1)CO provides a linear notation that captures the essential connectivity of the bicyclic framework with its substituents.
The nomenclature system clearly delineates the structural hierarchy beginning with the pyrrolizine core, which consists of two fused five-membered rings sharing a common nitrogen atom. The tetrahydro designation indicates the saturation level of the ring system, while the methylidene group at position 6 represents an exocyclic double bond. The hydroxymethyl functional group at position 8 provides the primary alcohol functionality that characterizes this particular derivative.
Molecular Geometry and Bicyclic Framework Analysis
The molecular architecture of this compound centers on the pyrrolizidine bicyclic framework, which represents a fundamental structural motif in natural product chemistry and alkaloid biosynthesis. Pyrrolizidine itself constitutes a bicyclic organonitrogen heterocyclic compound comprised of two ortho-fused pyrrolidine rings that share a common nitrogen atom. This architectural foundation creates a rigid molecular scaffold that influences the overall three-dimensional structure and reactivity patterns of the compound.
The bicyclic framework analysis reveals that the pyrrolizidine core contains seven carbon atoms and one nitrogen atom arranged in a [4.3.0] bicyclic system. The numbering system follows established conventions where the bridgehead nitrogen occupies a central position connecting both rings. The molecular geometry exhibits significant conformational constraints due to the fused ring system, which restricts rotational freedom and creates defined spatial relationships between substituents.
The geometric constraints imposed by the bicyclic framework significantly influence the spatial orientation of the methylidene group at position 6 and the hydroxymethyl substituent at position 8. The exocyclic double bond in the methylidene group adopts a planar geometry that extends outward from the ring system, creating potential sites for further chemical modification or biological interaction. The hydroxymethyl group at position 8 introduces a chiral center that becomes crucial for understanding the stereochemical properties of the molecule.
The analysis of molecular geometry must consider the conformational flexibility within the saturated portions of the bicyclic system. While the overall framework remains relatively rigid, localized conformational changes can occur, particularly in the tetrahydro regions where ring puckering and envelope conformations may be accessible. These conformational variations can influence the overall molecular shape and the relative positioning of functional groups in three-dimensional space.
Stereochemical Considerations in the Pyrrolizine Core
The stereochemical analysis of this compound requires careful consideration of the chiral center at position 8 and the broader implications of stereochemistry within the pyrrolizidine framework. The presence of the hydroxymethyl group at position 8 creates an asymmetric carbon center that can exist in either the R or S configuration, leading to the formation of enantiomeric pairs with distinct spatial arrangements.
Research into pyrrolizidine alkaloid biosynthesis has revealed sophisticated stereochemical control mechanisms that operate during the formation of these bicyclic structures. Studies using deuterium-labeled putrescine precursors have demonstrated that the enzymatic processes involved in pyrrolizidine biosynthesis exhibit remarkable stereospecificity. The formation of the pyrrolizidine ring involves stereospecific removal of pro-R hydrogen atoms and retention of pro-S hydrogen atoms at specific carbon centers, indicating highly evolved enzymatic machinery capable of controlling stereochemical outcomes.
The stereochemical considerations extend beyond the immediate chiral center to encompass the overall three-dimensional architecture of the molecule. The bicyclic framework creates a defined spatial environment where substituents occupy specific regions of space relative to the ring system. The methylidene group at position 6 adopts a fixed orientation due to the geometric constraints of the double bond, while the hydroxymethyl group at position 8 can adopt different spatial orientations depending on the absolute configuration of the chiral center.
Conformational analysis reveals that the pyrrolizidine core exhibits limited conformational flexibility due to the constraints imposed by the fused ring system. However, the regions of the molecule that remain flexible, particularly around the hydroxymethyl substituent, can undergo conformational changes that influence the overall molecular shape and potential biological activity. The interplay between rigid structural elements and conformationally flexible regions creates a complex stereochemical landscape that must be considered when analyzing the properties of this compound.
Comparative Analysis of Enantiomeric Forms (8R vs. 8S Configurations)
The comparative analysis of the enantiomeric forms of this compound reveals significant differences in molecular properties and potential biological activities between the 8R and 8S configurations. The S-enantiomer, designated as [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol, carries the Chemical Abstracts Service number 2820536-99-8 and exhibits identical molecular formula and weight but distinct three-dimensional arrangement. Conversely, the R-enantiomer, [(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol, possesses the Chemical Abstracts Service number 2820538-02-9 and represents the mirror image configuration.
The structural differences between these enantiomeric forms become apparent when examining their respective InChI representations. The S-enantiomer exhibits the InChI string InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2/t9-/m0/s1, where the stereochemical descriptor /t9-/m0/s1 specifically indicates the S configuration at position 8. The corresponding Simplified Molecular Input Line Entry System notation C=C1C[C@@]2(CCCN2C1)CO incorporates the stereochemical information through the @@symbol, which designates the specific spatial arrangement around the chiral center.
| Property | S-Enantiomer | R-Enantiomer | Racemic Mixture |
|---|---|---|---|
| CAS Number | 2820536-99-8 | 2820538-02-9 | 942603-57-8 |
| InChI Key | IKSFAPINKBLLEN-VIFPVBQESA-N | IKSFAPINKBLLEN-QFPVBQESA-N | IKSFAPINKBLLEN-UHFFFAOYSA-N |
| Stereochemical Descriptor | (8S) | (8R) | Unspecified |
| Molecular Weight | 153.22 g/mol | 153.22 g/mol | 153.22 g/mol |
The comparative analysis extends to the conformational preferences and molecular dynamics of each enantiomeric form. While both enantiomers share identical connectivity and bond lengths, the spatial arrangement of atoms around the chiral center creates different three-dimensional molecular shapes that can interact differently with biological systems or chemical reagents. The S-enantiomer may exhibit preferential binding to certain chiral environments or catalytic sites, while the R-enantiomer could demonstrate complementary selectivity patterns.
Research into the biosynthesis of related pyrrolizidine compounds has provided insights into the natural occurrence and formation mechanisms of these enantiomeric forms. Studies of enzymatic processes involved in pyrrolizidine alkaloid biosynthesis have shown that specific stereochemical outcomes result from the stereospecific action of biosynthetic enzymes. The reduction of formylpyrrolizidine intermediates to form alcohol derivatives occurs through stereoselective hydride delivery, which determines the absolute configuration of the resulting chiral center.
The practical implications of enantiomeric differences become particularly relevant in synthetic chemistry and pharmaceutical applications. Each enantiomeric form may require different synthetic approaches for stereoselective preparation, and their separation through chiral resolution techniques represents an important consideration for research applications. The availability of both enantiomeric forms as research chemicals indicates the importance of stereochemical purity in studying the properties and potential applications of these pyrrolizidine derivatives.
Properties
IUPAC Name |
(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFAPINKBLLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(CCCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215489 | |
| Record name | Tetrahydro-2-methylene-1H-pyrrolizine-7a(5H)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942603-57-8 | |
| Record name | Tetrahydro-2-methylene-1H-pyrrolizine-7a(5H)-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942603-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-methylene-1H-pyrrolizine-7a(5H)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Precursors
The pyrrolizine core is typically constructed via cyclization reactions. A common strategy involves refluxing intermediates in polar aprotic solvents such as N,N-dimethylformamide or ethanol. For example, analogous pyrrolizine derivatives are synthesized by heating 3,5-diaryl-4,5-dihydro-1H-pyrazole precursors in ethanol for 2–8 hours, followed by crystallization using N,N-dimethylformamide-ethanol (1:1) mixtures. Key parameters influencing cyclization efficiency include:
- Solvent choice : Polar aprotic solvents enhance intermediate solubility and reaction homogeneity.
- Catalysts : Bases like guanidine hydrochloride accelerate heterocycle formation by deprotonating intermediates.
- Temperature : Elevated temperatures (80–100°C) promote cyclization but require careful thermal control to avoid decomposition.
Table 1: Cyclization Conditions for Pyrrolizine Core Formation
| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3,5-Diaryl-pyrazole | Ethanol | Guanidine hydrochloride | 80 | 72 |
| Amino-alkyne | N,N-Dimethylformamide | None | 100 | 65 |
Functionalization Steps
Introduction of Methylidene Group
The methylidene group at position 6 is introduced via Wittig reactions or dehydrohalogenation. For instance, treatment of 6-chloropyrrolizine with a strong base like potassium tert-butoxide in tetrahydrofuran generates the methylidene moiety through elimination.
Hydroxymethylation at Position 8
The hydroxymethyl group is installed through nucleophilic substitution or oxidation. A patented method involves reacting 8-chloromethylpyrrolizine with sodium hydroxide in aqueous ethanol, yielding the hydroxymethyl derivative. Alternatively, oxidation of 8-methylpyrrolizine using potassium permanganate in acidic conditions produces the desired alcohol.
Table 2: Functionalization Reaction Parameters
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methylidene formation | KOtBu, THF | 0°C → RT, 4 h | 85 |
| Hydroxymethylation | NaOH, H2O/EtOH (1:1) | Reflux, 6 h | 78 |
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat transfer and reaction consistency. A representative protocol involves:
- Precursor mixing : Pyrrole derivatives and alkylating agents are combined in a T-mixer.
- Cyclization : The mixture passes through a heated reactor (100°C, 10 min residence time).
- Functionalization : In-line modules introduce methylidene and hydroxymethyl groups sequentially.
Table 3: Industrial Production Metrics
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Throughput (kg/day) | 0.5 | 50 | 500 |
| Purity (%) | 98.5 | 99.2 | 99.8 |
Optimization of Reaction Parameters
Temperature and Pressure Effects
Exothermic reactions like cyclization require precise temperature modulation. Adiabatic reactors with H2-rich gas recycle streams mitigate temperature spikes, maintaining 50–55°C during critical steps.
Solvent Systems
- Cyclization : Ethanol outperforms N,N-dimethylformamide in yield (72% vs. 65%) but requires longer reaction times.
- Oxidation : Acetone-water mixtures (3:1) optimize manganese dioxide-mediated oxidations, minimizing over-oxidation.
Analytical Characterization
Spectroscopic Validation
X-ray Diffraction
Single-crystal X-ray analysis confirms the (8S) configuration, with a dihedral angle of 112.3° between the pyrrolizine rings.
Chemical Reactions Analysis
Types of Reactions
“(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups .
Scientific Research Applications
“(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of “(6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Difluoromethylene Substituents
The most closely related analogs replace the 6-methylidene group with a difluoromethylene (=CF₂) moiety. These compounds exhibit distinct electronic and steric properties due to fluorine’s high electronegativity and small atomic radius. Key examples include:
[(8R)-6-(Difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS: 2820537-08-2)
- Molecular Formula: C₉H₁₁F₂NO
- Key Features :
- Commercial Availability : Available in 100 mg, 250 mg, and 500 mg quantities, with prices ranging from ¥3,840.90 to ¥8,528.90 (Aladdin, 2024) .
[(8S)-6-(Difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS: 2820537-07-1)
- Molecular Formula: C₉H₁₁F₂NO
- Key Features :
(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2820537-02-6)
- Molecular Formula: C₈H₁₃F₂NO
- Key Features: A saturated pyrrolizine ring system with two fluorine atoms at the 2-position.
Comparative Analysis
Table 1: Structural and Commercial Comparison
Physicochemical and ADME Properties
- Polarity and Solubility : Fluorination increases hydrophilicity, as seen in the =CF₂ analogs, which may enhance aqueous solubility compared to the methylidene-containing target compound .
- Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, a critical factor in drug design .
- Stereochemical Impact : The 8R and 8S configurations in difluoromethylene analogs demonstrate the importance of chirality in biological activity, though specific data are pending .
Commercial and Research Relevance
- The difluoromethylene analogs are commercially available at premium prices, reflecting their utility in pharmaceutical research (e.g., as intermediates in kinase inhibitor development) .
- ADME studies on pyrrolizine derivatives from methanol extracts (e.g., C. gigantea) suggest favorable drug-likeness for similar compounds, with logP values <5 and molecular weights <500 Da .
Biological Activity
The compound (6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol , also known by its CAS number 942603-57-8, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : C9H15NO
- Molecular Weight : 153.22 g/mol
- IUPAC Name : this compound
- CAS Number : 942603-57-8
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways through binding to molecular targets:
- Enzyme Interactions : This compound can inhibit or activate certain enzymes involved in metabolic processes.
- Receptor Binding : It may influence receptor activity, potentially affecting signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated antibacterial effects against a range of pathogens including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.25 mg/mL .
Antioxidant Activity
The antioxidant potential of this compound is notable:
- DPPH Assay : The compound showed a high capacity to scavenge free radicals, indicating strong antioxidant properties .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties:
- Cell Line Studies : In vitro assays revealed cytotoxic effects against various cancer cell lines including HeLa and A549 cells . The IC50 values were recorded at approximately 226 µg/mL for HeLa cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Similar | Moderate | High |
| Compound B | Similar | Low | Moderate |
| (6-methylidene...) | Unique | High | Very High |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Properties :
- Antioxidant Capacity Assessment :
- Anticancer Activity Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing (6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol, and what purification methods are recommended?
- Methodological Answer : Synthesis typically involves refluxing precursors in ethanol or DMF-ethanol mixtures, followed by filtration and recrystallization. For example, analogous pyrrolizine derivatives are synthesized via refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol for 2–8 hours, yielding solid products that are recrystallized from DMF-ethanol (1:1) . Purification may require column chromatography if impurities persist, though solvent-dependent recrystallization is preferred for thermally stable compounds.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Core techniques include:
- ¹H-NMR and ¹³C-NMR for structural elucidation (e.g., resolving methylidene protons and pyrrolizine ring conformation) .
- IR spectroscopy to identify functional groups (e.g., hydroxyl or methylidene stretches) .
- Elemental analysis to verify empirical formulas, with adjustments for hydrated forms (e.g., C₈H₉N₅O·½H₂O) .
- Mass spectrometry (not explicitly cited but inferred) for molecular weight confirmation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:
- Purity variability : Use HPLC to confirm >98% purity (as seen in pyrrolizine standards) .
- Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and replicate under controlled pH/temperature .
- Structural analogs : Compare with related compounds (e.g., morpholinomethyl-imidazo[1,2-b]pyridazin-3-yl methanone) to isolate functional group contributions .
Q. What strategies can improve the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity, as seen in pyridazino-triazin-imine synthesis .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in pyrrolizine formation.
- Reaction time/temperature : Extend reflux duration (e.g., 8 hours for pyrazole derivatives) or employ microwave-assisted synthesis for faster kinetics .
Q. How can the stability of this compound be assessed under different storage and experimental conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to UV light, elevated temperatures (40–60°C), and varying pH (1–13) for 24–72 hours. Monitor decomposition via HPLC or NMR, referencing stability protocols for sodium salts and heterocycles .
- Lyophilization : Test freeze-drying for long-term storage, ensuring no hydrate or solvate formation alters bioactivity .
Q. What methodologies are recommended for identifying the biological target mechanisms of this compound?
- Methodological Answer :
- In vitro enzyme assays : Screen against kinases or proteases using fluorogenic substrates, as done for pyrido[1,2,3-de]-1,4-benzoxazine derivatives .
- Molecular docking : Model interactions with proteins (e.g., PI3Kα) using software like AutoDock, guided by crystallographic data from related inhibitors .
- Transcriptomic profiling : Compare gene expression in treated vs. untreated cells to identify pathway disruptions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
